3-(Piperidine-1-carbonyl)benzoic acid
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Overview
Description
3-(Piperidine-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C13H15NO3 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety through a carbonyl group
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A reasonable variation of the mechanism, in which piperidine acts as an organocatalyst, involves the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidine-1-carbonyl)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(Piperidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Benzoic Acid: A simple aromatic carboxylic acid.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.
Uniqueness: 3-(Piperidine-1-carbonyl)benzoic acid is unique due to the combination of the piperidine ring and the benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
3-(Piperidine-1-carbonyl)benzoic acid, with the molecular formula C13H15NO3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring attached to a benzoic acid moiety via a carbonyl group. This unique structure allows for various chemical reactions and biological interactions, making it a valuable scaffold in drug design.
Target of Action
This compound has been investigated for its potential to act on various biological targets. Piperidine derivatives are known to interact with multiple receptors and enzymes, contributing to their pharmacological effects.
Mode of Action
The compound exhibits mechanisms that include:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research indicates moderate cytotoxic effects against cancer cell lines, including kidney cancer cells .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antibacterial properties. Its effectiveness varies among different bacterial strains, which suggests potential for further development as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics .
Anticancer Activity
In vitro studies have reported that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown moderate activity against kidney cancer cells while having weaker effects on prostate and colon cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Models : In a separate study focusing on cancer cell lines, the compound demonstrated an IC50 value of approximately 20 µM against kidney cancer cells, indicating its potential as a lead compound in anticancer drug development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Moderate | Effective against various bacterial strains; cytotoxic effects observed in cancer cells |
Piperidine-4-carboxylic acid | Low | Low | Less effective than this compound |
Benzoic Acid | Low | None | Primarily used as a preservative; minimal biological activity |
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWCZANZDLDVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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